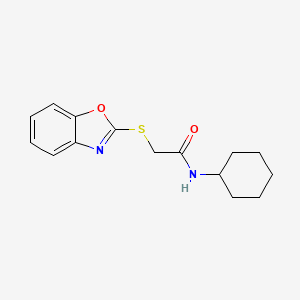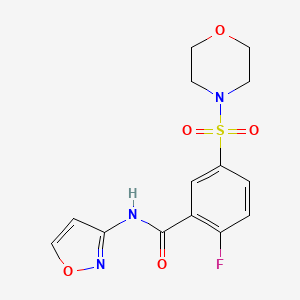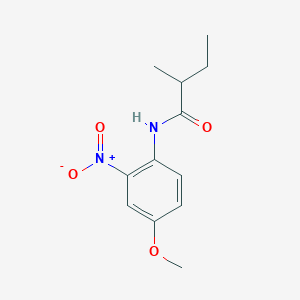![molecular formula C22H20Cl2N2O3S B4988487 N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, commonly known as DAS181, is a small molecule drug that has gained attention for its potential application in treating respiratory viral infections. It is a neuraminidase inhibitor that works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells.
作用机制
DAS181 works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells. By removing these sialic acid residues, DAS181 prevents the viruses from binding to and infecting the cells, thus inhibiting viral replication.
Biochemical and Physiological Effects
DAS181 has been shown to be well-tolerated in both in vitro and in vivo studies. It has a low toxicity profile and does not appear to have any significant adverse effects on host cells or tissues. In animal studies, DAS181 has been shown to reduce viral titers and improve survival rates in influenza-infected mice.
实验室实验的优点和局限性
One of the main advantages of DAS181 is its broad-spectrum activity against a wide range of influenza strains, including those that are resistant to current antiviral drugs. It also has a low toxicity profile and appears to be well-tolerated in both in vitro and in vivo studies. However, one of the limitations of DAS181 is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for DAS181 research. One area of interest is the development of more potent and selective derivatives of DAS181 that could be used as antiviral drugs. Another area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its efficacy. Additionally, DAS181 could be studied for its potential application in treating other respiratory viral infections, such as coronavirus and respiratory syncytial virus. Finally, DAS181 could be studied for its potential application in preventing viral transmission, particularly in high-risk populations such as healthcare workers and travelers.
合成方法
The synthesis of DAS181 involves a multi-step process that starts with the reaction of 2,5-dichloronitrobenzene with 2,5-dimethylphenylamine to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)nitrobenzamide. This intermediate is then reduced with sodium dithionite to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)benzamide, which is then treated with sulfonyl chloride to form N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide. Finally, the methyl group is added to the para position of the benzamide ring using a palladium-catalyzed coupling reaction with methyl iodide.
科学研究应用
DAS181 has been studied extensively for its potential application in treating respiratory viral infections, particularly influenza and parainfluenza viruses. In vitro studies have shown that DAS181 is effective against a wide range of influenza strains, including those that are resistant to current antiviral drugs such as oseltamivir and zanamivir. It has also been shown to be effective against parainfluenza viruses, which currently have no approved antiviral treatment.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-13-4-5-14(2)19(10-13)26-30(28,29)21-11-16(7-6-15(21)3)22(27)25-20-12-17(23)8-9-18(20)24/h4-12,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYMHYYOHBCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)

![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)


![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)